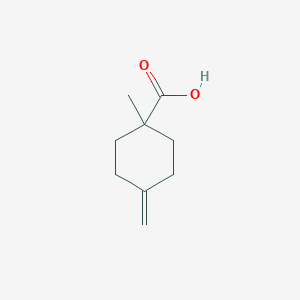
1-Methyl-4-methylenecyclohexanecarboxylic acid
描述
1-Methyl-4-methylenecyclohexanecarboxylic acid is an organic compound with the molecular formula C9H14O2. It is a derivative of cyclohexanecarboxylic acid, characterized by the presence of a methyl group and a methylene group attached to the cyclohexane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
1-Methyl-4-methylenecyclohexanecarboxylic acid can be synthesized through several synthetic routes. One common method involves the hydrogenation of benzoic acid to produce cyclohexanecarboxylic acid, followed by further functionalization to introduce the methyl and methylene groups . The reaction conditions typically involve the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, under elevated temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
1-Methyl-4-methylenecyclohexanecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methylene group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexane derivatives.
科学研究应用
1-Methyl-4-methylenecyclohexanecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including its effects on cellular processes.
Medicine: Studied for its potential therapeutic properties, such as anticonvulsant activity.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
作用机制
The mechanism of action of 1-Methyl-4-methylenecyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to cause maturation of murine neuroblastoma cells in vitro, indicating its potential role in modulating cellular differentiation and growth . The exact molecular targets and pathways involved may include interactions with enzymes and receptors related to cellular metabolism and signaling.
相似化合物的比较
1-Methyl-4-methylenecyclohexanecarboxylic acid can be compared with other similar compounds, such as:
1-Methyl-1-cyclohexanecarboxylic acid: A structural analog with a similar cyclohexane ring but lacking the methylene group.
Cyclohexanecarboxylic acid: The parent compound without the methyl and methylene substitutions.
4-Methyl-1-cyclohexanecarboxylic acid: Another derivative with a different substitution pattern on the cyclohexane ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C9H14O2 |
|---|---|
分子量 |
154.21 g/mol |
IUPAC 名称 |
1-methyl-4-methylidenecyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-7-3-5-9(2,6-4-7)8(10)11/h1,3-6H2,2H3,(H,10,11) |
InChI 键 |
CYTBDDHRZFBCLM-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(=C)CC1)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(6-(2-Hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-2-(prop-2-yn-1-yl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one](/img/structure/B8522746.png)

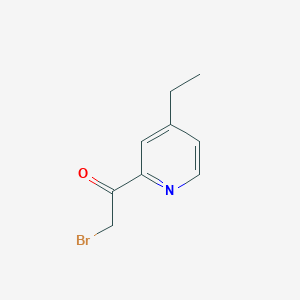
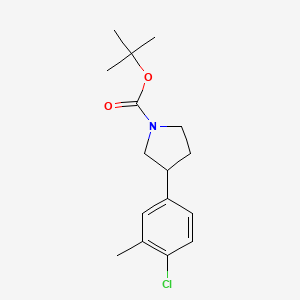
![(3aS,4R,6aR)-5-Iodo-2,2-dimethyl-6-((trityloxy)methyl)-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B8522767.png)
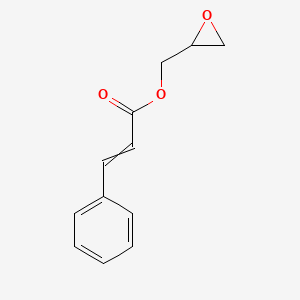
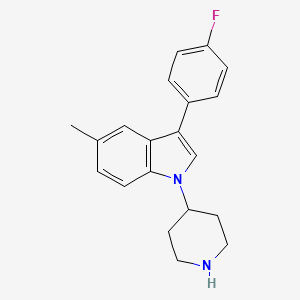
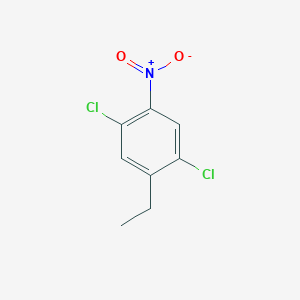
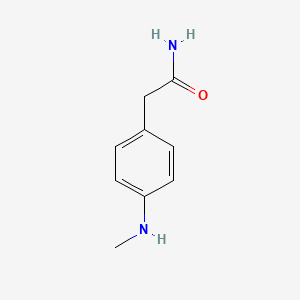
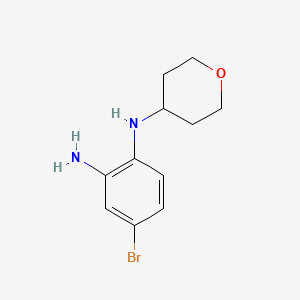
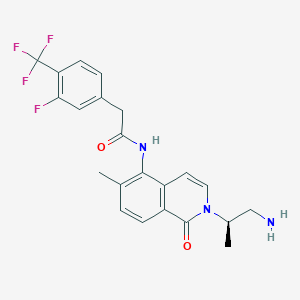
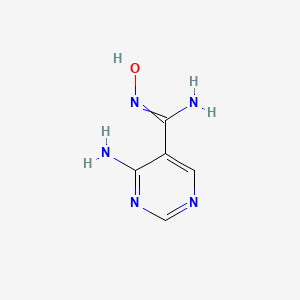
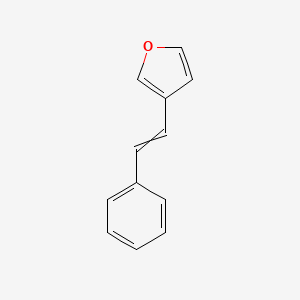
![1-[5-(Benzyloxy)pyridin-2-yl]-4-(methanesulfonyl)piperazine](/img/structure/B8522843.png)
